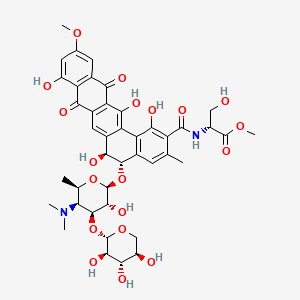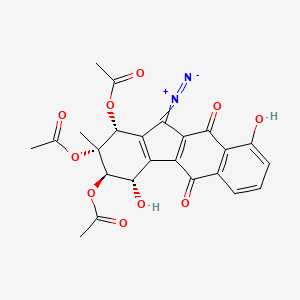
Kinamycin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kinamycin A is a member of the kinamycin family, which are bacterial polyketide secondary metabolites containing a diazo group. These compounds are known for their cytotoxicity and are considered of interest for potential use in anti-cancer therapies . This compound, along with its analogs, was first isolated in 1970 from the fermentation broth of Streptomyces murayamaensis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The total synthesis of kinamycins, including kinamycin A, has been a subject of significant research. In 2006 and 2007, methods to totally and enantioselectively synthesize kinamycins C, F, and J were discovered . These methods involve complex multi-step reactions, often starting from simple aromatic compounds and building up the complex diazobenzofluorene structure through a series of cyclization and functionalization steps.
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using Streptomyces murayamaensis. The fermentation broth is then extracted with organic solvents, and the compound is purified using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
Kinamycin A undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The presence of the diazo group and the naphthoquinone skeleton makes it reactive under different conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .
Aplicaciones Científicas De Investigación
Kinamycin A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of diazo compounds and naphthoquinones.
Mecanismo De Acción
Kinamycin A exerts its effects primarily through the generation of reactive oxygen species (ROS) and the induction of DNA damage. The diazo group in this compound can generate free radicals, which then interact with cellular components, leading to oxidative stress and apoptosis . The molecular targets include DNA and various proteins involved in the cell cycle and apoptosis pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to kinamycin A include other kinamycins (B, C, D) and lomaiviticins. These compounds share structural similarities, such as the diazobenzofluorene core and the presence of a naphthoquinone moiety .
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the diazo group, which imparts distinct reactivity and biological activity. Compared to other kinamycins, this compound has a different number and position of acetoxyl groups, which affects its cytotoxicity and antimicrobial activity .
Propiedades
Número CAS |
35303-12-9 |
|---|---|
Fórmula molecular |
C24H20N2O10 |
Peso molecular |
496.4 g/mol |
Nombre IUPAC |
[(1R,2R,3R,4S)-1,2-diacetyloxy-11-diazo-4,9-dihydroxy-2-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[b]fluoren-3-yl] acetate |
InChI |
InChI=1S/C24H20N2O10/c1-8(27)34-22-17-15(21(33)23(35-9(2)28)24(22,4)36-10(3)29)14-16(18(17)26-25)20(32)13-11(19(14)31)6-5-7-12(13)30/h5-7,21-23,30,33H,1-4H3/t21-,22+,23+,24+/m0/s1 |
Clave InChI |
JIYPIUWXCOFASH-OLKYXYMISA-N |
SMILES isomérico |
CC(=O)O[C@@H]1[C@H](C2=C([C@H]([C@@]1(C)OC(=O)C)OC(=O)C)C(=[N+]=[N-])C3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)O |
SMILES canónico |
CC(=O)OC1C(C2=C(C(C1(C)OC(=O)C)OC(=O)C)C(=[N+]=[N-])C3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


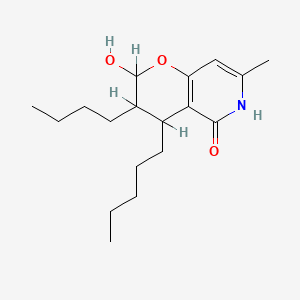

![1-azabicyclo[2.2.2]octan-3-yl 2-cyclohexyl-2-hydroxypent-3-ynoate](/img/structure/B12787303.png)
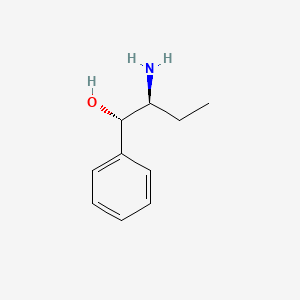
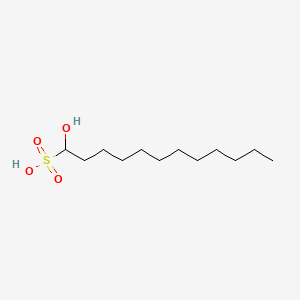
![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[[4-(hydroxymethyl)phenyl]carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12787317.png)

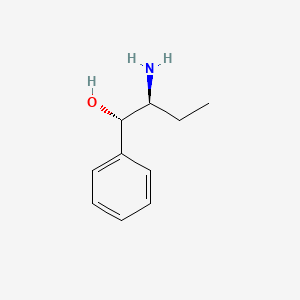
![10-chloro-12,19-diethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12787348.png)
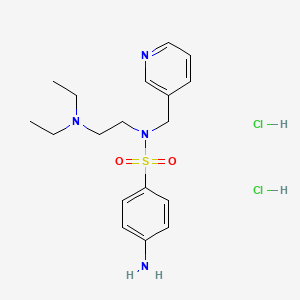
![4,11-dimethyl-8-oxa-3,10-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,11-tetraen-7-one](/img/structure/B12787356.png)


